molecular formula C21H14F3N3O3 B14105491 11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

Cat. No.: B14105491
M. Wt: 413.3 g/mol
InChI Key: QZHHYPALJKSIRN-UHFFFAOYSA-N
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Description

11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethoxy group, which is known for its electron-withdrawing properties, making it a valuable component in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide typically involves multiple steps, starting with the preparation of the core dibenzo[b,e][1,4]diazepine structure. This can be achieved through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .

Chemical Reactions Analysis

Types of Reactions

11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide apart is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H14F3N3O3

Molecular Weight

413.3 g/mol

IUPAC Name

6-oxo-N-[4-(trifluoromethoxy)phenyl]-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide

InChI

InChI=1S/C21H14F3N3O3/c22-21(23,24)30-14-8-6-13(7-9-14)25-19(28)12-5-10-17-18(11-12)27-20(29)15-3-1-2-4-16(15)26-17/h1-11,26H,(H,25,28)(H,27,29)

InChI Key

QZHHYPALJKSIRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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